molecular formula C24H15IN2O2 B11565254 2-iodo-6-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

2-iodo-6-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

Cat. No.: B11565254
M. Wt: 490.3 g/mol
InChI Key: WNTPFSJFPVCSCK-UHFFFAOYSA-N
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Description

2-iodo-6-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of an imine group (-C=N-) and are widely used in various fields due to their versatile chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-6-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves a multi-step process:

    Formation of the Benzoxazole Ring: The initial step involves the synthesis of the benzoxazole ring, which can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Schiff Base Formation: The final step involves the condensation of the iodinated phenol with the naphthalen-1-yl derivative in the presence of an acid catalyst to form the Schiff base.

Industrial Production Methods

While the industrial production methods for this specific compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and imine groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction of the imine group can yield the corresponding amine.

    Substitution: The iodine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols, amines, and alkoxides can be used in substitution reactions, often facilitated by palladium or copper catalysts.

Major Products

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenolic derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Biology

In biological research, Schiff bases like this compound are studied for their antimicrobial, antiviral, and anticancer properties. They can interact with biological macromolecules, affecting their function and activity.

Medicine

The compound’s potential as a therapeutic agent is being explored, particularly in the development of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, Schiff bases are used in the synthesis of dyes, pigments, and polymers due to their ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of 2-iodo-6-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves its interaction with various molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The phenolic group can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the iodine atom in This compound imparts unique reactivity, making it a valuable intermediate in organic synthesis. Its ability to form stable complexes with metals also distinguishes it from other similar compounds.

Properties

Molecular Formula

C24H15IN2O2

Molecular Weight

490.3 g/mol

IUPAC Name

2-iodo-6-[(2-naphthalen-1-yl-1,3-benzoxazol-5-yl)iminomethyl]phenol

InChI

InChI=1S/C24H15IN2O2/c25-20-10-4-7-16(23(20)28)14-26-17-11-12-22-21(13-17)27-24(29-22)19-9-3-6-15-5-1-2-8-18(15)19/h1-14,28H

InChI Key

WNTPFSJFPVCSCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC4=C(O3)C=CC(=C4)N=CC5=C(C(=CC=C5)I)O

Origin of Product

United States

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